
5-(ブロモメチル)フルオレセイン
概要
説明
5-(Bromomethyl)fluorescein: is a derivative of fluorescein, a widely used fluorescent dye. This compound is characterized by the presence of a bromomethyl group attached to the fluorescein molecule. It is known for its strong absorption and fluorescence properties, making it suitable for various applications in scientific research and industry .
科学的研究の応用
5-(Bromomethyl)fluorescein has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent labeling reagent for carboxyl-containing analytes in chromatography and spectroscopy.
Biology: Employed in cell imaging and tracking biomolecules due to its strong fluorescence properties.
Medicine: Utilized in diagnostic imaging and as a marker in various medical assays.
Industry: Applied in the textile industry for dyeing and in the development of dye-sensitized solar cells.
作用機序
Target of Action
5-(Bromomethyl)fluorescein (5-BMF) is primarily used as a derivatizing reagent for analytes containing a free carboxyl group . It is also used for the labeling of nucleosides and nucleotides at the N-atom .
Mode of Action
5-BMF interacts with its targets through a chemical reaction . It binds to the free carboxyl groups of analytes, resulting in the formation of a fluorescent derivative . This derivative can then be detected using fluorescence techniques, making 5-BMF a valuable tool in biochemical research .
Biochemical Pathways
The exact biochemical pathways affected by 5-BMF depend on the specific analytes it is used to label. It is known to be involved in theglutathionylation cycle , a significant mechanism regulating protein function .
Pharmacokinetics
Its ability to form stable derivatives with carboxyl-containing analytes suggests it may have good stability .
Result of Action
The primary result of 5-BMF’s action is the formation of a fluorescent derivative when it reacts with carboxyl-containing analytes . This derivative can be detected using fluorescence techniques, providing a means of tracking the analyte .
Action Environment
The action of 5-BMF can be influenced by various environmental factors. For instance, the pH of the solution can affect the efficiency of the reaction between 5-BMF and carboxyl-containing analytes . Additionally, the temperature can impact the reaction rate .
生化学分析
Biochemical Properties
5-(Bromomethyl)fluorescein is known for its high molar absorptivity and quantum yield, and its excitation maximum matches the intense 488.0 nm emission line of an argon ion laser . It has been used as a pre-column, off-line derivatizing reagent for analytes containing a free carboxyl group . The bromomethyl group in 5-(Bromomethyl)fluorescein can react with thiol groups, utilizing a glutathione S-transferase–mediated reaction .
Cellular Effects
5-(Bromomethyl)fluorescein has been used to label Ω-tagged membrane proteins efficiently for live cell imaging and in-gel analysis . This allows researchers to monitor the movement, location, and interactions of these proteins within the cell .
Molecular Mechanism
The molecular mechanism of 5-(Bromomethyl)fluorescein involves its reaction with thiol groups. This reaction is mediated by the enzyme glutathione S-transferase, which is ubiquitous in cells . This allows 5-(Bromomethyl)fluorescein to bind to proteins and other biomolecules, enabling their visualization and tracking .
Temporal Effects in Laboratory Settings
In laboratory settings, 5-(Bromomethyl)fluorescein has been shown to be stable at room temperature over 24 hours . This stability, combined with its high fluorescence, makes it a valuable tool for long-term tracking of biomolecules in both in vitro and in vivo studies .
Metabolic Pathways
Its reaction with thiol groups suggests that it may interact with glutathione, a key antioxidant in cells .
Transport and Distribution
5-(Bromomethyl)fluorescein is designed to freely pass through cell membranes . Once inside the cell, it reacts to form cell-impermeant products, allowing it to be retained within the cell for tracking purposes .
Subcellular Localization
The subcellular localization of 5-(Bromomethyl)fluorescein will depend on the specific biomolecules it is bound to. As it can react with a wide range of proteins and other biomolecules, it could potentially be found in various compartments or organelles within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)fluorescein typically involves the bromination of fluorescein. One common method includes the reaction of fluorescein with bromomethylating agents under controlled conditions. For example, a mixture of fluorescein, palmitic acid, 18-crown-6, and potassium carbonate can be reacted at 76°C for one hour to yield 5-(Bromomethyl)fluorescein .
Industrial Production Methods: Industrial production methods for 5-(Bromomethyl)fluorescein are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions: 5-(Bromomethyl)fluorescein undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and hydroxyl groups.
Oxidation and Reduction Reactions: The fluorescein core can undergo oxidation and reduction reactions, altering its fluorescence properties.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and hydroxyl groups are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents can be used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted fluorescein derivatives can be formed.
Oxidation and Reduction Products: Oxidized or reduced forms of fluorescein with altered fluorescence properties.
類似化合物との比較
Fluorescein: The parent compound, widely used for its fluorescence properties.
5-(Iodomethyl)fluorescein: Similar to 5-(Bromomethyl)fluorescein but with an iodomethyl group, offering different reactivity.
6-(Bromomethyl)fluorescein: A positional isomer with the bromomethyl group at a different location on the fluorescein molecule.
Uniqueness: 5-(Bromomethyl)fluorescein is unique due to its specific reactivity and strong fluorescence, making it particularly useful for labeling and tracking applications in various scientific fields .
特性
IUPAC Name |
6-(bromomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrO5/c22-10-11-1-4-15-14(7-11)20(25)27-21(15)16-5-2-12(23)8-18(16)26-19-9-13(24)3-6-17(19)21/h1-9,23-24H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHKPJAZGYJYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164145 | |
| Record name | 5-(Bromomethyl)fluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148942-72-7 | |
| Record name | 5-(Bromomethyl)fluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148942727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Bromomethyl)fluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


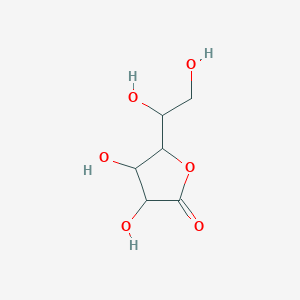

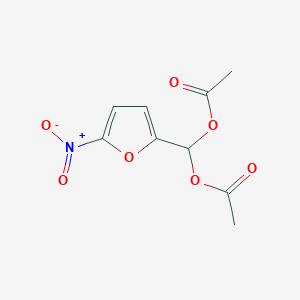
![5-Ethynyl-1-azabicyclo[3.2.1]octane](/img/structure/B119579.png)

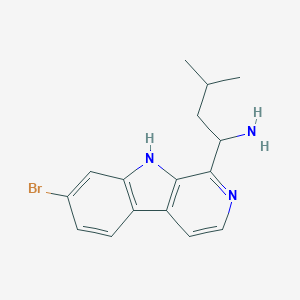
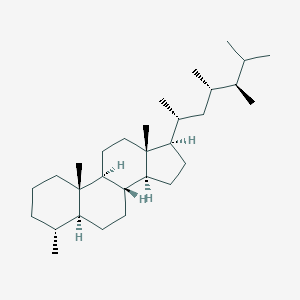
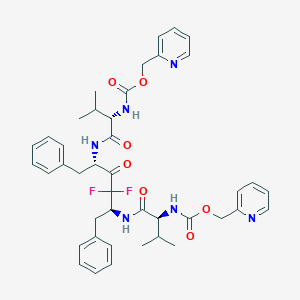
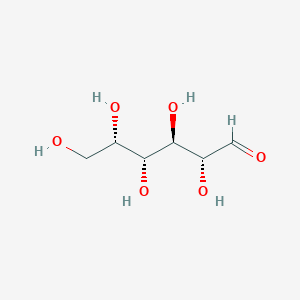
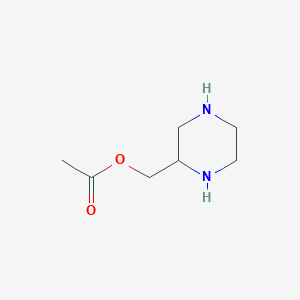
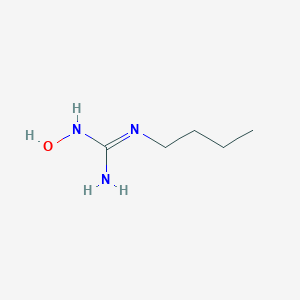

![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B119599.png)
![(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B119604.png)
